((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol

Catalog No.
S13152667
CAS No.
81155-58-0
M.F
C15H18N2O
M. Wt
242.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phen...

CAS Number

81155-58-0

Product Name

((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol

IUPAC Name

2-[[[3-(aminomethyl)phenyl]methylamino]methyl]phenol

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c16-9-12-4-3-5-13(8-12)10-17-11-14-6-1-2-7-15(14)18/h1-8,17-18H,9-11,16H2

InChI Key

JCYUGANPTPZBBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC(=C2)CN)O

The compound ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol) is a complex organic molecule characterized by multiple functional groups, including amine and phenolic structures. Its systematic name suggests a multi-substituted phenol with an aminomethyl group attached to a phenyl ring, indicating potential for various biological activities. The presence of amino and hydroxyl groups in its structure may contribute to its reactivity and ability to form hydrogen bonds, making it a candidate for various chemical and pharmaceutical applications.

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to participate in substitution reactions with electrophiles.
  • Acid-Base Reactions: The phenolic hydroxyl group can donate a proton, making the compound reactive in acid-base chemistry.
  • Oxidation Reactions: The amino and phenolic groups can be oxidized, potentially leading to the formation of quinones or other oxidized derivatives.

These reactions are significant for its potential applications in drug development and synthesis of more complex molecules.

The biological activity of ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol) is largely determined by its structural features. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Many aminophenols show effectiveness against various pathogens.
  • Antioxidant Properties: The presence of hydroxyl groups can confer antioxidant activity, protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Similar compounds have been reported to modulate inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.

Biological assays are essential for evaluating these activities, often employing methods such as cell viability assays and enzyme inhibition studies .

Synthesis of ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol) can involve several strategies:

  • Stepwise Synthesis: Starting from commercially available phenolic compounds, amine groups can be introduced through reductive amination or nucleophilic substitution.
  • One-Pot Reactions: Utilizing multi-component reactions can streamline the synthesis process, allowing for the simultaneous formation of multiple bonds.
  • Functional Group Transformations: Existing functional groups can be modified through various organic transformations to yield the desired structure.

These methods highlight the versatility in synthesizing this compound and its derivatives.

The compound's unique structure lends itself to various applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery, particularly in developing antimicrobial or anti-inflammatory agents.
  • Chemical Research: It can be used as a reagent in organic synthesis or as a building block for more complex molecules.
  • Material Science: Its properties may be explored in developing new materials with specific chemical functionalities.

Interaction studies are crucial for understanding how ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol) interacts with biological targets. Techniques include:

  • Molecular Docking: This computational method predicts how the compound binds to specific proteins or enzymes, providing insights into its mechanism of action.
  • In Vitro Assays: These experiments assess the biological effects of the compound on cell lines or isolated tissues, measuring parameters like cell proliferation or enzyme activity .
  • Structure-Activity Relationship Studies: By modifying the compound's structure systematically, researchers can identify which features are critical for biological activity.

Several compounds share structural similarities with ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol). Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-AminophenolSimple amino-substituted phenolCommonly used as an analgesic
2-AminophenolAmino group at the ortho positionExhibits different biological activities compared to para-substituted analogs
3-AminophenolAmino group at the meta positionKnown for its antioxidant properties

The uniqueness of ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol) lies in its complex substitution pattern, which may enhance its solubility and reactivity compared to simpler aminophenols.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

242.141913202 g/mol

Monoisotopic Mass

242.141913202 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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